molecular formula C24H20Cl2N6O3 B11691549 N'-[(E)-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

N'-[(E)-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

Cat. No.: B11691549
M. Wt: 511.4 g/mol
InChI Key: WCNNRUWGYBZDQY-UVHMKAGCSA-N
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Description

N’-[(E)-{2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a combination of dichlorophenyl, methoxyphenyl, and tetrazolyl groups

Properties

Molecular Formula

C24H20Cl2N6O3

Molecular Weight

511.4 g/mol

IUPAC Name

N-[(E)-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C24H20Cl2N6O3/c1-34-21-9-5-8-17(23(21)35-15-18-10-11-19(25)12-20(18)26)13-27-28-22(33)14-32-30-24(29-31-32)16-6-3-2-4-7-16/h2-13H,14-15H2,1H3,(H,28,33)/b27-13+

InChI Key

WCNNRUWGYBZDQY-UVHMKAGCSA-N

Isomeric SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)/C=N/NC(=O)CN3N=C(N=N3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)C=NNC(=O)CN3N=C(N=N3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,4-DICHLOROPHENYL METHOXY compound: This involves the reaction of 2,4-dichlorophenol with methanol in the presence of a base such as sodium hydroxide.

    Formation of 3-METHOXYPHENYL derivative: This step involves the methylation of 3-hydroxybenzaldehyde using dimethyl sulfate.

    Condensation reaction: The intermediate compounds are then subjected to a condensation reaction with hydrazine hydrate to form the hydrazide derivative.

    Cyclization: The final step involves the cyclization of the hydrazide derivative with phenyl isocyanate to form the tetrazolyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N’-[(E)-{2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit enzyme activity: By binding to the active site of enzymes, it can inhibit their activity, leading to various biological effects.

    Induce apoptosis: In cancer cells, it can induce programmed cell death through the activation of apoptotic pathways.

    Modulate signaling pathways: It can modulate various cellular signaling pathways, affecting cell proliferation, differentiation, and survival.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-{2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE:

    N’-[(E)-{2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE: Similar compounds include those with variations in the phenyl or tetrazolyl groups, which may exhibit different biological activities and chemical properties.

Uniqueness

The uniqueness of N’-[(E)-{2-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETOHYDRAZIDE lies in its specific molecular structure, which imparts distinct chemical and biological properties

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